7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
Description
Properties
IUPAC Name |
11-(2,6-dichlorophenyl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-10-7-15-19-8-11-9-21(6-5-14(11)22(15)20-10)25(23,24)16-12(17)3-2-4-13(16)18/h2-4,7-8H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNXTOJCRKPFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine. These are essential components of RNA and DNA, making DHFR a critical target in cancer treatment.
Mode of Action
The compound inhibits DHFR with high affinity. By inhibiting DHFR, the compound reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. This inhibition disrupts the synthesis of RNA and DNA, leading to the death of cancer cells.
Biochemical Pathways
The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate. This disruption leads to a decrease in the synthesis of pyrimidine and purine, which are necessary for the production of RNA and DNA. The resulting disruption in RNA and DNA synthesis leads to the death of cancer cells.
Result of Action
The result of the compound’s action is the disruption of RNA and DNA synthesis , leading to the death of cancer cells. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, a necessary component for the synthesis of pyrimidine and purine. This disruption leads to a decrease in the production of RNA and DNA, which are essential for cell growth and division. The inability of the cancer cells to grow and divide leads to their death.
Biological Activity
7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial activities based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo-pyrido-pyrimidine core with a dichlorophenyl sulfonyl moiety. This unique configuration is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound.
- Mechanism of Action : The compound exhibits inhibitory activity against various kinases involved in tumor progression. It has shown effectiveness against BRAF(V600E) and EGFR pathways, which are critical in many cancers .
- Cell Line Studies : In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines such as A549 and NCI-H1975. For instance, IC50 values were recorded at approximately 15.63 nM for certain derivatives of the compound .
| Cell Line | IC50 Value (nM) |
|---|---|
| A549 | 15.63 |
| NCI-H1975 | 13 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects.
- Cytokine Inhibition : Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models . This suggests a potential use in treating inflammatory diseases.
- Animal Models : In vivo studies using animal models have demonstrated reduced inflammation markers following treatment with the compound.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties.
- Bacterial Inhibition : The compound was tested against several bacterial strains, showing promising results in inhibiting growth .
- Potential Applications : Given the rise of antibiotic-resistant bacteria, compounds like this could be pivotal in developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be significantly influenced by its structural components:
- Dichlorophenyl Group : This moiety enhances the lipophilicity and may improve binding affinity to target proteins.
- Sulfonyl Functionality : The presence of the sulfonyl group is critical for the interaction with various enzymes and receptors involved in cancer progression .
Case Studies
-
Case Study on Antitumor Efficacy :
- A study conducted on mice bearing xenograft tumors showed that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
-
Inflammation Model :
- In a model of induced arthritis in rats, treatment with the compound resulted in decreased joint swelling and pain scores compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Key Observations :
- The pyrido[2,3-d]pyrimidine core (e.g., PD-173955, Compound 2a) shares functional overlap in targeting enzymes/receptors but lacks the pyrazole ring of the target compound, reducing structural complexity .
Impact of Substituents on Activity
- 2,6-Dichlorophenyl Group :
- Methyl vs. Bulkier Substituents :
Pharmacological and Antimicrobial Profiles
- Anticancer Activity :
- Antimicrobial Activity :
Data Tables
Table 2: Antimicrobial Activity of Pyrazolo-Pyrido-Pyrimidines
| Compound ID | Substituents (Position 2,3) | MIC (μg/mL) S. aureus | MIC (μg/mL) C. albicans |
|---|---|---|---|
| 4a | Methyl, H | 16 | 32 |
| 4d | Phenyl, Cl | 8 | 64 |
| 4p | CF3, Br | 32 | 16 |
Key Findings
Substituent-Driven Activity : The 2,6-dichlorophenyl motif is a recurring pharmacophore in anticancer agents (e.g., PD-173955), while sulfonyl groups enhance antimicrobial penetration .
Therapeutic Potential: Preliminary data from analogs suggest dual applicability in oncology (kinase inhibition) and infectious diseases (antimicrobial activity), warranting further target validation .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
The synthesis typically involves multi-step pathways, starting with the condensation of pyrazole derivatives (e.g., 2-methylpyrazolo[1,5-a]pyridine) with sulfonated 2,6-dichlorophenyl precursors. Key steps include sulfonation under anhydrous conditions (e.g., using chlorosulfonic acid) and cyclization via nucleophilic substitution. Microwave-assisted synthesis has been shown to enhance reaction efficiency and yield (80–85% purity) compared to traditional thermal methods . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for achieving >95% purity.
Q. Which analytical techniques are most reliable for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying connectivity, particularly distinguishing the sulfonyl group (δ ~3.5–4.0 ppm in ¹H NMR) and aromatic protons. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₉H₁₅Cl₂N₅O₂S, exact mass: 479.03 g/mol). X-ray crystallography resolves stereochemical ambiguities, as demonstrated for analogous pyrazolo-pyrimidine structures .
Q. What solvents and storage conditions prevent degradation?
The compound is stable in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane at –20°C for >6 months. Avoid aqueous buffers (pH <5 or >8) to prevent hydrolysis of the sulfonyl group. Lyophilization is recommended for long-term storage .
Q. How can researchers assess preliminary biological activity?
Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence-based assays (IC₅₀ values). Prioritize targets based on structural analogs, such as pyrazolo-pyrimidines with sulfonyl groups showing kinase inhibition .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s selectivity for kinase targets?
Molecular docking studies reveal that the 2,6-dichlorophenylsulfonyl group occupies hydrophobic pockets in kinase ATP-binding sites, while the pyrido-pyrimidine core forms hydrogen bonds with conserved residues (e.g., Lys-721 in EGFR). Competitive inhibition is confirmed via ATP-binding site displacement assays .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from impurity profiles (e.g., residual solvents or isomers). Use orthogonal methods:
- High-performance liquid chromatography (HPLC) with diode-array detection (DAD) to identify byproducts.
- Comparative dose-response curves in standardized assays (e.g., CellTiter-Glo® for cytotoxicity) .
Q. What strategies improve metabolic stability in vivo?
Modify the sulfonyl group (e.g., replace with sulfonamide) or introduce electron-withdrawing substituents on the dichlorophenyl ring to reduce cytochrome P450-mediated oxidation. Pharmacokinetic studies in rodent models show enhanced half-life (t₁/₂ >4 hrs) with fluorinated analogs .
Q. How does stereochemistry impact binding affinity?
The tetrahydropyrido ring adopts a boat conformation, confirmed by X-ray crystallography of related compounds. Enantiomeric separation (chiral HPLC) and activity testing reveal the (R)-isomer exhibits 10-fold higher potency against MAPK pathways .
Q. What computational models predict off-target interactions?
Machine learning-based platforms (e.g., Schrödinger’s Phase) and molecular dynamics (MD) simulations (50 ns trajectories) identify potential off-targets, such as carbonic anhydrase IX, due to sulfonyl group interactions .
Q. How can researchers optimize solubility without compromising activity?
Introduce polar groups (e.g., hydroxyl or morpholine) at the pyrido-pyrimidine C-6 position. Micellar solubilization using polysorbate-80 increases aqueous solubility (from <0.1 mg/mL to 2.5 mg/mL) while maintaining IC₅₀ values .
Notes for Methodological Rigor
- Synthesis Reproducibility : Document reaction atmosphere (N₂/Ar) and moisture control to prevent side reactions .
- Data Validation : Use ≥3 biological replicates and report statistical significance (e.g., ANOVA with p<0.05) .
- Contradictory Data : Cross-validate findings with independent labs using identical compound batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
